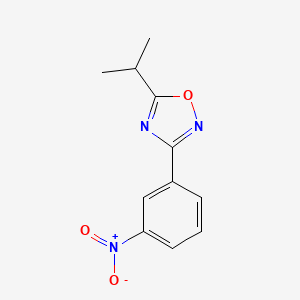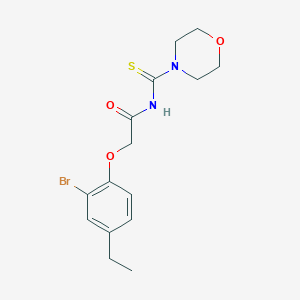![molecular formula C20H19Cl3N2O2 B4578646 N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)
N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide
説明
Dichlorobenzamide derivatives are a class of compounds with diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Their synthesis, molecular structure, chemical reactions, and properties have been extensively studied to understand their behavior and potential applications better.
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of dichlorobenzoyl chloride with arylamine compounds in solutions like N, N'-dimethylformamide at elevated temperatures to yield a series of derivatives. These compounds are characterized using nuclear magnetic resonance and infrared spectroscopy, with some structures confirmed by X-ray crystallography (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of dichlorobenzamide derivatives has been elucidated through crystallography, showing diverse crystalline forms. For instance, certain compounds crystallize in triclinic and monoclinic space groups, with detailed cell parameters provided, revealing the molecular arrangement and spatial orientation of these compounds (Zhang et al., 2020).
Chemical Reactions and Properties
Dichlorobenzamide derivatives undergo various chemical reactions, including cyclization and hydrolysis, depending on the environmental conditions. These transformations can be influenced by factors such as soil temperature and moisture content, affecting the compounds' stability and reactivity (Yih et al., 1970).
Physical Properties Analysis
The physical properties of dichlorobenzamide derivatives, such as solubility in different solvents, have been studied to understand their behavior in various environments. For example, the solubility of isoniazid analogues in solvents like ethanol and polyethylene glycol-400 varies with temperature, providing insights into the compounds' physical characteristics and potential applications (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been explored through studies on the electrophilic characteristics of certain benzamide derivatives. These studies reveal how these compounds interact with nucleophiles and undergo transformations, shedding light on their chemical behavior and potential toxicity or carcinogenicity (Overton et al., 1986).
科学的研究の応用
Herbicidal Activity and Environmental Behavior
Herbicidal Applications
N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide may share properties with herbicides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which shows activity against annual and perennial grasses and is considered for agricultural utility in forage legumes, turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970). This suggests potential agricultural applications for N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide as a herbicide.
Environmental Degradation and Safety
The degradation products of similar compounds, such as 2-chlorobenzamide from the hydrolysis of benzoylphenylurea insecticides, have been studied for their environmental impact. The content of these degradation products can directly affect the environmental safety of the parent compound, with models predicting the level and timing of peak concentrations in the environment (Wenying Lu, Qingxiang Zhou, Guoguang Liu, 2004). This highlights the importance of understanding the environmental behavior of N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide and its degradation products for environmental safety.
Molecular Studies and Applications
Spectroscopic Analysis and Chemical Behavior
Studies on similar compounds, like N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, have involved detailed spectroscopic analysis to understand their structure, surface properties, and reactivity. Such investigations provide insights into the potential applications of these compounds in various fields, including their interactions with biological molecules, enzyme inhibition, and radical scavenging activities (A. Khalid, N. Arshad, P. Channar, et al., 2022). This suggests that a thorough molecular understanding of N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide could reveal novel applications.
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O2/c21-13-6-8-18(24-19(26)15-7-5-14(22)12-17(15)23)16(11-13)20(27)25-9-3-1-2-4-10-25/h5-8,11-12H,1-4,9-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCSGTWEIARLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)
![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)



![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)